![molecular formula C15H21N5OS B2538989 N-(4-terc-butilfenil)-2-[(4-amino-5-metil-4H-1,2,4-triazol-3-il)sulfanil]acetamida CAS No. 919239-59-1](/img/structure/B2538989.png)

N-(4-terc-butilfenil)-2-[(4-amino-5-metil-4H-1,2,4-triazol-3-il)sulfanil]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

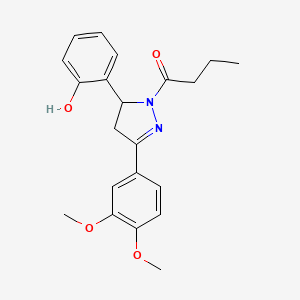

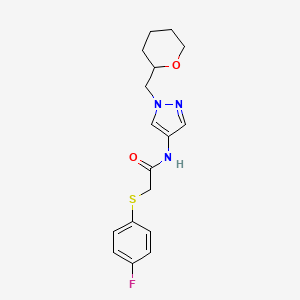

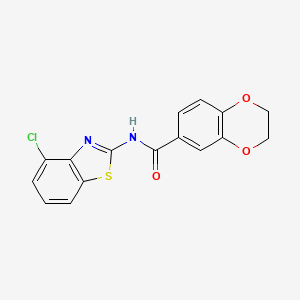

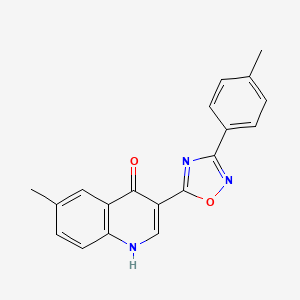

Descripción

Synthesis Analysis

The synthesis of 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide derivatives involves the reaction of 4-amino-5-methyl-1,2,4-triazol-3-yl moiety with a thioacetamide group. The structures of the synthesized compounds are typically confirmed using techniques such as ^1H NMR, IR, and elemental analysis. In one study, derivatives of a similar structure, 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, were synthesized and their structures confirmed, indicating a reliable method for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of these compounds often exhibits a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, as seen in related compounds with a pyrimidine ring inclined to the benzene ring at significant angles, which suggests a similar conformation could be expected for the compound .

Chemical Reactions Analysis

The reactivity of the triazole moiety in the compound can lead to various chemical reactions. For instance, reactions of cyanoacetamidines with sulfonyl azides, which are structurally related to triazoles, can proceed through different pathways to form a mixture of triazole derivatives. The outcome of such reactions can be influenced by the presence of a base, which suggests that the triazole moiety in the compound of interest may also exhibit diverse reactivity depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Vibrational spectroscopy, such as Raman and Fourier transform infrared spectroscopy, can be used to characterize these properties. Theoretical calculations, such as density functional theory (DFT), can predict the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Natural bond orbital (NBO) analysis can provide insights into the stability of the molecule through stereo-electronic interactions. For example, a related antiviral active molecule was characterized to obtain vibrational signatures and confirmed the stability of the molecule through NBO analysis .

Antiviral Activity

The antiviral and virucidal activities of these compounds are of significant interest. In vitro studies have shown that some derivatives can reduce viral replication in human adenovirus and ECHO-9 virus, indicating the potential for these compounds to serve as antiviral agents. The cytotoxicity towards cell lines such as HEK-293 and GMK is also evaluated to ensure the safety of these compounds for further development .

Case Studies and Applications

While specific case studies for the compound were not provided, the related literature indicates that compounds with similar structures have been studied for their antiviral properties. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are investigated to assess the potential for medical applications. In-silico docking studies can also show the inhibition activity against viruses, providing a basis for the development of new antiviral drugs .

Aplicaciones Científicas De Investigación

Química de Coordinación y Diseño de Ligandos

La estructura única del compuesto, que contiene tanto un anillo de triazol como un grupo tiol, lo convierte en un candidato interesante para la química de coordinación. Los investigadores han investigado sus propiedades de unión con varios metales. En particular, el motivo de unión btp (2,6-bis(1,2,3-triazol-4-il)piridina) ha ganado atención debido a su versátil comportamiento de coordinación. Las propiedades del ligando del compuesto se pueden comparar con los ligandos clásicos basados en piridilo y polipiridilo .

Inhibición de la Corrosión

En el ámbito de la ciencia de los materiales, la N-(4-terc-butilfenil)-2-[(4-amino-5-metil-4H-1,2,4-triazol-3-il)sulfanil]acetamida se ha explorado como un nuevo inhibidor de la corrosión para el cobre. Los investigadores emplearon técnicas como la espectroscopia de impedancia electroquímica (EIS) y la polarización potenciodinámica para evaluar su efectividad en la inhibición de la corrosión del cobre en una solución de NaCl al 3.5% .

Síntesis de Derivados

El compuesto sirve como precursor para sintetizar nuevos derivados. Por ejemplo, los investigadores han preparado con éxito N-sustituidos 3-(5-amino-1H-1,2,4-triazol-3-il)propanamidas utilizando rutas complementarias. Estos derivados exhiben propiedades diversas y pueden encontrar aplicaciones en varios campos .

Lógica Molecular y Materiales

El motivo del ligando btp, al que pertenece este compuesto, se ha utilizado en circuitos lógicos moleculares y materiales. Su comportamiento de coordinación y sus propiedades electrónicas lo hacen adecuado para construir materiales funcionales, como polímeros, dendrímeros y geles .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The compound is likely to interact with its targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

It is known that 1,2,4-triazoles can influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Based on the known activities of similar compounds, it could potentially have a range of effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Safety and Hazards

Direcciones Futuras

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure have shown significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed .

Análisis Bioquímico

Biochemical Properties

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound’s triazole ring allows it to bind effectively with biological systems, exhibiting versatile biological activities . It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can lead to significant changes in cellular metabolism and function.

Cellular Effects

The effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the proliferation and apoptosis of cancer cells, indicating its potential as an anticancer agent . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, either inhibiting or activating them . This binding can lead to changes in gene expression, influencing cellular processes such as proliferation, apoptosis, and metabolism. The triazole ring in the compound is particularly effective in binding to biological targets, enhancing its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolism.

Dosage Effects in Animal Models

The effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibiting cancer cell proliferation and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues. Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its side effects.

Subcellular Localization

The subcellular localization of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing the compound to its site of action. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5OS/c1-10-18-19-14(20(10)16)22-9-13(21)17-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9,16H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZTURCEDQDUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

amino}benzoic acid](/img/structure/B2538923.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)

![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)